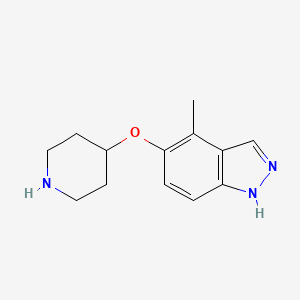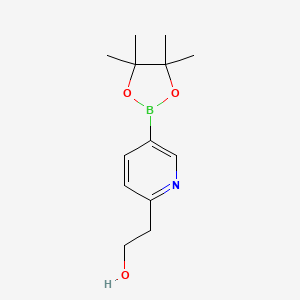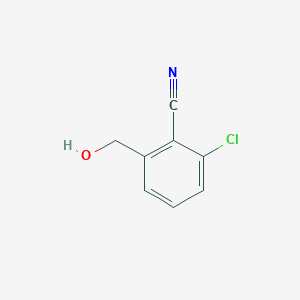![molecular formula C10H12N2O2 B13924525 2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . This compound features a pyrano-pyridine core structure, which is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one can be achieved through a one-pot three-component cascade reaction. This method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Chemical Reactions Analysis
2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one can be compared with other similar compounds, such as:
Pyrano[4,3-b]thieno[3,2-e]pyridine: This compound has a similar core structure but contains a thieno ring instead of a pyridine ring.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds share a similar pyridine core but have different substituents and functional groups.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-amino-8,8-dimethyl-7H-pyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)5-14-9(13)6-3-4-7(11)12-8(6)10/h3-4H,5H2,1-2H3,(H2,11,12) |
InChI Key |
ODNOXTAZFVTPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C2=C1N=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



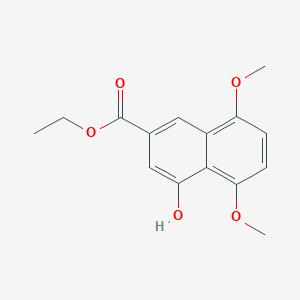
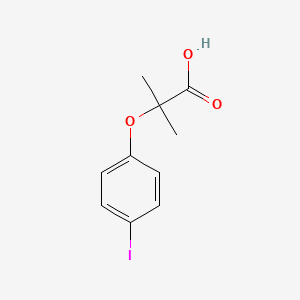

![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)



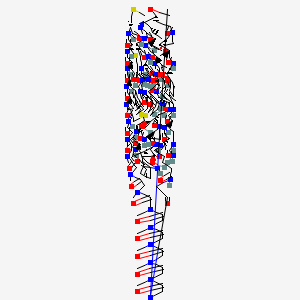
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
